molecular formula C20H23ClN2OS B4069241 1-(5-chloro-2-methylphenyl)-4-[2-(phenylthio)propanoyl]piperazine

1-(5-chloro-2-methylphenyl)-4-[2-(phenylthio)propanoyl]piperazine

Cat. No. B4069241
M. Wt: 374.9 g/mol
InChI Key: PXXPEQBUCKARPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methylphenyl)-4-[2-(phenylthio)propanoyl]piperazine, also known as CPP, is a piperazine derivative that has been extensively studied for its potential pharmacological properties. CPP has been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. In

Mechanism of Action

The exact mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[2-(phenylthio)propanoyl]piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. 1-(5-chloro-2-methylphenyl)-4-[2-(phenylthio)propanoyl]piperazine has also been found to bind to the dopamine D2 receptor and the sigma-1 receptor. These receptor interactions may underlie 1-(5-chloro-2-methylphenyl)-4-[2-(phenylthio)propanoyl]piperazine's pharmacological effects.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-4-[2-(phenylthio)propanoyl]piperazine has been found to affect a number of biochemical and physiological pathways. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and antipsychotic effects. 1-(5-chloro-2-methylphenyl)-4-[2-(phenylthio)propanoyl]piperazine has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. This may contribute to 1-(5-chloro-2-methylphenyl)-4-[2-(phenylthio)propanoyl]piperazine's anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-chloro-2-methylphenyl)-4-[2-(phenylthio)propanoyl]piperazine in lab experiments is its wide range of biological activities. This allows researchers to investigate its effects on multiple physiological and behavioral endpoints. However, one limitation is that 1-(5-chloro-2-methylphenyl)-4-[2-(phenylthio)propanoyl]piperazine has not been extensively studied in humans, so its potential clinical applications are not yet well understood.

Future Directions

There are several future directions for research on 1-(5-chloro-2-methylphenyl)-4-[2-(phenylthio)propanoyl]piperazine. One area of interest is its potential as a treatment for drug addiction. 1-(5-chloro-2-methylphenyl)-4-[2-(phenylthio)propanoyl]piperazine has been shown to reduce drug-seeking behavior in rats, and further research could investigate its potential in human populations. Another area of interest is its potential as a treatment for depression and anxiety. 1-(5-chloro-2-methylphenyl)-4-[2-(phenylthio)propanoyl]piperazine's effects on the HPA axis and serotonin and dopamine levels in the brain may make it a promising candidate for further investigation. Finally, research could investigate the potential of 1-(5-chloro-2-methylphenyl)-4-[2-(phenylthio)propanoyl]piperazine as a tool for studying the 5-HT1A and 5-HT2A receptors and their interactions with other neurotransmitter systems.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-4-[2-(phenylthio)propanoyl]piperazine has been extensively studied for its potential pharmacological properties. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. 1-(5-chloro-2-methylphenyl)-4-[2-(phenylthio)propanoyl]piperazine has also been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in rats.

properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2OS/c1-15-8-9-17(21)14-19(15)22-10-12-23(13-11-22)20(24)16(2)25-18-6-4-3-5-7-18/h3-9,14,16H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXPEQBUCKARPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C(C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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